molecular formula C12H14FNO5S B2565905 3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane CAS No. 2411298-88-7

3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane

Cat. No.: B2565905
CAS No.: 2411298-88-7
M. Wt: 303.3
InChI Key: QQUSKOUAUCDOBB-UHFFFAOYSA-N
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Description

3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a fluorosulfonyloxy group attached to a phenoxy ring, which is further connected to an oxoazepane ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and controlled environments to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydroxylated compounds .

Mechanism of Action

The mechanism of action of 3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxoazepane ring may interact with enzymes and receptors, modulating their function and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane stands out due to its unique combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-fluorosulfonyloxyphenoxy)-2-oxoazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO5S/c13-20(16,17)19-10-6-4-9(5-7-10)18-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUSKOUAUCDOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)OC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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